
(5-(Trifluoromethyl)pyridin-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a useful reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)zinc bromide typically involves the reaction of (5-(Trifluoromethyl)pyridine) with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(5-(Trifluoromethyl)pyridine)+ZnBr2→(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in cross-coupling reactions like Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, phosphine ligands, and other organohalides.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to optimize the reaction rate and yield.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used to synthesize biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-(Trifluoromethyl)pyridin-2-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate that reacts with an electrophile, typically an organohalide, in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Trifluoromethyl)pyridin-2-yl)zinc bromide
- (4-(Trifluoromethyl)pyridin-2-yl)zinc bromide
Uniqueness
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide is unique due to the position of the trifluoromethyl group on the pyridine ring, which influences its reactivity and stability. Compared to its isomers, the this compound exhibits distinct reactivity patterns in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C6H3BrF3NZn |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
bromozinc(1+);5-(trifluoromethyl)-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-2-1-3-10-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Clé InChI |
ZNRPRAUZIUGSMV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CN=[C-]1)C(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
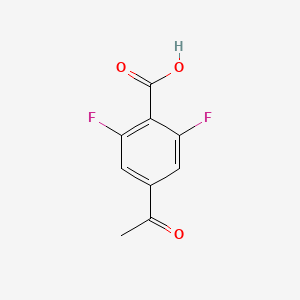
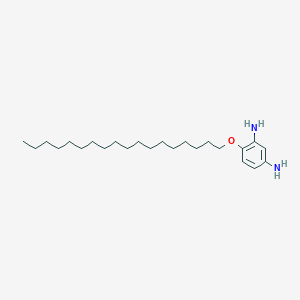
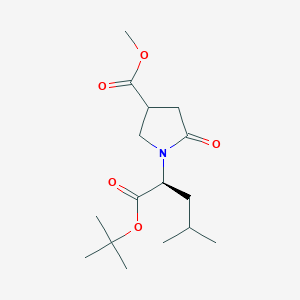
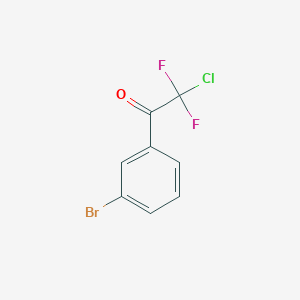
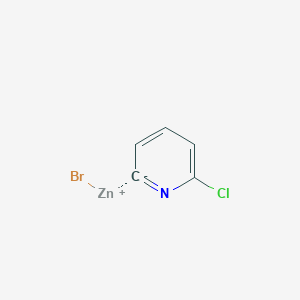
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)
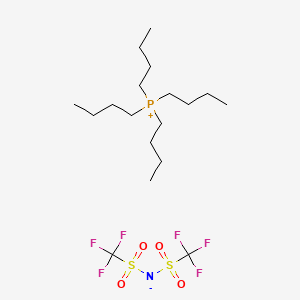
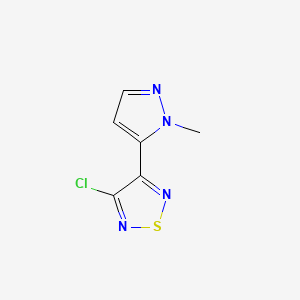
![4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide](/img/structure/B14881616.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)
